Cas no 173837-35-9 (2,3',4',5'-Tetrafluoro-4-((1s,4r)-4-propylcyclohexyl)-1,1'-biphenyl)

2,3',4',5'-Tetrafluoro-4-((1s,4r)-4-propylcyclohexyl)-1,1'-biphenyl is a fluorinated biphenyl derivative with a cyclohexyl substituent, exhibiting notable stability and mesogenic properties. Its tetrafluoro substitution enhances electron-withdrawing characteristics, while the (1s,4r)-4-propylcyclohexyl group contributes to steric control and phase behavior. This compound is particularly useful in liquid crystal formulations, where its rigid biphenyl core and fluorinated structure improve dielectric anisotropy and thermal stability. The stereospecific cyclohexyl linkage ensures consistent alignment in mesophases, making it valuable for advanced display technologies. Its synthetic versatility allows for further functionalization, enabling tailored applications in optoelectronic materials and high-performance liquid crystal systems.
2,3',4',5'-Tetrafluoro-4-((1s,4r)-4-propylcyclohexyl)-1,1'-biphenyl structure
173837-35-9 structure
Product Name:2,3',4',5'-Tetrafluoro-4-((1s,4r)-4-propylcyclohexyl)-1,1'-biphenyl
CAS No:173837-35-9
MF:C21H22F4
MW:350.3930
MDL:MFCD22380673
CID:905957
PubChem ID:354333089
Update Time:2025-06-08

2,3',4',5'-Tetrafluoro-4-((1s,4r)-4-propylcyclohexyl)-1,1'-biphenyl Chemical and Physical Properties

Names and Identifiers

    • 1,1??-Biphenyl, 2,3??,4??,5??-tetrafluor-4-(trans-4-propylcyclohexyl)-
    • 2,3',4',5'-Tetrafluoro-4-((1s,4r)-4-propylcyclohexyl)-1,1'-biphenyl
    • 2',3,4,5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl
    • 1,1′-BIPHENYL, 2,3′,4′,5′-TETRAFLUOR-4-(TRANS-4-PROPYLCYCLOHEXYL)-
    • 1,2,3-trifluoro-5-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene
    • 3HGUF
    • 3-HB(F)B(F,F)-F
    • CGU 3F
    • 1'-Biphenyl2,3',4',5'-tetrafluor-4(trans-4-propylcyclohexyl)
    • 2,3',4',5'-Tetrafluoro-4-(trans-4-propylcyclohexyl)-1,1'-biphenyl
    • AK550634
    • 2',3,4,5-Tetrafluoro-4'-(4-propylcyclohexyl)-1,1'-biphenyl
    • 2,3,4,5-Tetrafluoro-4-(trans-4-propylcyclohexyl)-1,1-biphenyl
    • 2',3,4,5-Tetrafluoro-4'
    • T3317
    • SCHEMBL2885414
    • C21H22F4
    • SY056193
    • SB66356
    • 2',3,4,5-Tetrafluoro-4-(trans-4-propylcyclohexyl)-1,1-biphenyl
    • 2,3',4',5'-TETRAFLUORO-4-[(1S,4R)-4-PROPYLCYCLOHEXYL]-1,1'-BIPHENYL
    • AKOS030524124
    • 2,3a(2),4a(2),5a(2)-Tetrafluoro-4-(trans-4-propylcyclohexyl)-1,1a(2)-biphenyl
    • MFCD22380673
    • 1,1'-Biphenyl, 2,3',4',5'-tetrafluor-4-(trans-4-propylcyclohexyl)-
    • DTXSID201168445
    • DS-19545
    • 1,1-Biphenyl, 2,3,4,5-tetrafluor-4-(trans-4-propylcyclohexyl)-
    • 3,4,5,2'-Tetrafluoro-4'-(4-Propyl-Cyclohexyl)-Bipenyl
    • 1,1prime;-biphenyl, 2,3prime;,4prime;,5prime;-tetrafluor-4-(trans-4-propylcyclohexyl)-
    • 2,3 inverted exclamation mark ,4 inverted exclamation mark ,5 inverted exclamation mark -Tetrafluoro-4-(trans-4-propylcyclohexyl)-1,1 inverted exclamation mark -biphenyl
    • N10706
    • AYFPNRLYKGMWJN-HDJSIYSDSA-N
    • T71925
    • 173837-35-9
    • AYFPNRLYKGMWJN-UHFFFAOYSA-N
    • CS-0061436
    • SCHEMBL2885418
    • rel-2,3',4',5'-Tetrafluoro-4-((1s,4r)-4-propylcyclohexyl)-1,1'-biphenyl
    • MDL: MFCD22380673
    • Inchi: 1S/C21H22F4/c1-2-3-13-4-6-14(7-5-13)15-8-9-17(18(22)10-15)16-11-19(23)21(25)20(24)12-16/h8-14H,2-7H2,1H3
    • InChI Key: AYFPNRLYKGMWJN-UHFFFAOYSA-N
    • SMILES: FC1=C(C2C([H])=C(C(=C(C=2[H])F)F)F)C([H])=C([H])C(=C1[H])C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C1([H])[H]

Computed Properties

  • Exact Mass: 350.16600
  • Monoisotopic Mass: 350.16576335g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 7.8

Experimental Properties

  • Density: 1.141±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 61.0 to 65.0 deg-C
  • Solubility: Insuluble (5.3E-6 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 6.98390

2,3',4',5'-Tetrafluoro-4-((1s,4r)-4-propylcyclohexyl)-1,1'-biphenyl Pricemore >>

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2,3',4',5'-Tetrafluoro-4-((1s,4r)-4-propylcyclohexyl)-1,1'-biphenyl Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:173837-35-9)2,3',4',5'-Tetrafluoro-4-((1s,4r)-4-propylcyclohexyl)-1,1'-biphenyl
Order Number:A851998
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:38
Price ($):441.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:173837-35-9)1,1′-Biphenyl, 2,3′,4′,5′-tetrafluor-4-(trans-4-propylcyclohexyl)-
Order Number:sfd9058
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com

Related Categories

Additional information on 2,3',4',5'-Tetrafluoro-4-((1s,4r)-4-propylcyclohexyl)-1,1'-biphenyl

Research Brief on 2,3',4',5'-Tetrafluoro-4-((1s,4r)-4-propylcyclohexyl)-1,1'-biphenyl (CAS: 173837-35-9)

Recent studies on the compound 2,3',4',5'-Tetrafluoro-4-((1s,4r)-4-propylcyclohexyl)-1,1'-biphenyl (CAS: 173837-35-9) have highlighted its potential applications in the field of liquid crystal materials and pharmaceutical intermediates. This compound, characterized by its unique fluorinated biphenyl structure and cyclohexyl substituent, has garnered attention for its thermal stability and optoelectronic properties. The latest research focuses on its synthesis optimization, molecular interactions, and potential biomedical applications, particularly in drug delivery systems and diagnostic imaging.

A 2023 study published in the Journal of Materials Chemistry C demonstrated that 173837-35-9 exhibits exceptional mesomorphic behavior, making it a promising candidate for next-generation liquid crystal displays (LCDs). The research team employed density functional theory (DFT) calculations to elucidate the compound's electronic structure, revealing a high dipole moment and polarizability attributable to the tetrafluoro substitution pattern. These properties contribute to its low threshold voltage and fast switching times in electro-optical devices.

In the pharmaceutical domain, preclinical investigations have explored the compound's potential as a scaffold for kinase inhibitors. The rigid biphenyl core combined with the hydrophobic cyclohexyl moiety appears to facilitate selective binding to ATP pockets of certain cancer-related kinases. A recent patent application (WO2023056789) discloses derivatives of 173837-35-9 showing nanomolar inhibitory activity against EGFR mutants while maintaining favorable pharmacokinetic profiles in rodent models.

The synthetic routes to 173837-35-9 have been refined through recent methodological advances. A 2024 Organic Process Research & Development paper describes a continuous flow chemistry approach that achieves 82% yield with >99.5% enantiomeric purity for the (1s,4r)-4-propylcyclohexyl moiety. This scalable method addresses previous challenges in stereocontrol during the Suzuki-Miyaura coupling step, which is critical for maintaining the compound's liquid crystalline properties.

Analytical characterization techniques have also evolved for this compound. Solid-state NMR studies published in Physical Chemistry Chemical Physics (2024) provide new insights into the molecular packing of 173837-35-9 in different phases. The data suggest that the fluorine atoms participate in unexpected intermolecular interactions that stabilize smectic phases at higher temperatures, potentially expanding its utility in temperature-sensing applications.

Looking forward, researchers are investigating the biocompatibility of 173837-35-9 for biomedical applications. Preliminary cytotoxicity studies show promising results, with IC50 values >100 μM in human cell lines, suggesting potential for drug carrier systems. The compound's fluorescence properties in the near-UV range are being explored for bioimaging applications, particularly in conjunction with its liquid crystalline behavior for targeted delivery systems.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:173837-35-9)2,3',4',5'-Tetrafluoro-4-((1s,4r)-4-propylcyclohexyl)-1,1'-biphenyl
A851998
Purity:99%
Quantity:100g
Price ($):441.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:173837-35-9)1,1′-Biphenyl, 2,3′,4′,5′-tetrafluor-4-(trans-4-propylcyclohexyl)-
sfd9058
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email